3-bromo-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
Description
3-Bromo-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide is a chemical compound that belongs to the class of benzamide derivatives It features a bromine atom attached to a benzamide moiety, which is further linked to a 1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl group
Properties
IUPAC Name |
3-bromo-N-(1-methyl-2-oxo-3H-indol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c1-19-14-6-5-13(8-11(14)9-15(19)20)18-16(21)10-3-2-4-12(17)7-10/h2-8H,9H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQJDESVVVKCDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide typically involves multiple steps. One common approach is the reaction of 3-bromobenzoic acid with thionyl chloride to form 3-bromobenzoyl chloride, which is then reacted with 1-methyl-2-oxo-2,3-dihydro-1H-indol-5-amine under controlled conditions to yield the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate ester.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a different derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents like hydrogen peroxide or potassium permanganate.
Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution reactions may involve nucleophiles such as sodium hydroxide or ammonia.
Major Products Formed:
Oxidation: Bromate esters
Reduction: Amino or hydroxyl derivatives
Substitution: Various functionalized derivatives
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile intermediate for further functionalization.
Biology: The biological activity of 3-bromo-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide has been explored in various studies. It has shown potential as an inhibitor of certain enzymes, making it useful in biochemical research.
Medicine: This compound has been investigated for its potential therapeutic properties. It may exhibit antiviral, anti-inflammatory, or anticancer activities, which could lead to the development of new drugs.
Industry: In the material science industry, this compound can be used in the design of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 3-bromo-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The bromine atom and the benzamide group can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-Chloro-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
3-Iodo-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
3-Fluoro-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
Uniqueness: 3-Bromo-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide is unique due to the presence of the bromine atom, which imparts different chemical and biological properties compared to its chloro, iodo, and fluoro analogs. The bromine atom enhances the reactivity and potential biological activity of the compound.
Biological Activity
3-bromo-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H13BrN2O2
- Molecular Weight : 345.19 g/mol
- CAS Number : 921813-69-6
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting from indole derivatives. The reaction conditions often require specific catalysts and solvents to achieve high yield and purity.
Biological Activity
Research has indicated that compounds similar to this compound exhibit a range of biological activities.
Anticancer Activity
Several studies have investigated the anticancer properties of indole derivatives. For instance:
- A compound with a similar structure was shown to inhibit cell proliferation in various cancer cell lines, including human colon (HCT116) and breast (MCF7) cancer cells, with IC50 values indicating significant potency .
Antimicrobial Properties
Indole derivatives are known for their antimicrobial effects. Research indicates that compounds with similar structures can exhibit activity against a range of bacteria and fungi, suggesting potential therapeutic applications in treating infections .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Interaction with key enzymes involved in cancer cell proliferation.
- Receptor Binding : High-affinity binding to various receptors affecting signal transduction pathways.
Case Studies and Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
